Caramiphen

Description

This compound is a cholinergic antagonist used in Parkinson's disease. Additionally, it is used, in combination with [phenylpropanolamine], as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions.

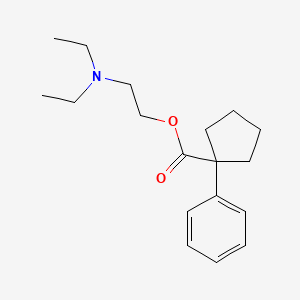

structure

See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name |

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAIGZWCDGNZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022729 | |

| Record name | Caramiphen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-22-5 | |

| Record name | Caramiphen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caramiphen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caramiphen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caramiphen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caramiphen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARAMIPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J7NP0XJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Caramiphen's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caramiphen is a compound with a multifaceted pharmacological profile, initially recognized for its anticholinergic properties. Subsequent research has revealed a more complex mechanism of action within the central nervous system, implicating its interaction with multiple key neuronal targets. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on neurons, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Mechanism of Action: A Multi-Target Profile

This compound exerts its effects on neuronal function through the modulation of several distinct receptor and ion channel systems. Its primary activities include antagonism of muscarinic acetylcholine receptors, blockade of N-methyl-D-aspartate (NMDA) receptors, modulation of GABA-A receptors, and inhibition of voltage-gated sodium channels. Furthermore, evidence suggests its interaction with sigma receptors. This multi-target engagement contributes to its complex pharmacological effects, including its historical use in Parkinson's disease and its investigation as a neuroprotective agent.

Quantitative Receptor and Ion Channel Binding Profile

The affinity of this compound for its various neuronal targets has been quantified in several studies. The following tables summarize the key binding and inhibitory constants.

| Receptor Subtype | Radioligand | Tissue Source | K_i (nM) | Reference |

| Muscarinic M1 | [³H]pirenzepine | Rat Cortex | 1.2[1] | [1] |

| Muscarinic M2 | --INVALID-LINK---quinuclidinyl benzilate | Rat Heart | 32.4 | [1] |

| Muscarinic M3 | [³H]N-methylscopolamine | Rat Submaxillary Gland | 7.2 | [1] |

| Channel/Receptor | Method | Cell Line/Tissue | IC_50 (µM) | Conditions | Reference |

| Voltage-Gated Sodium Channels | Whole-cell patch clamp | Differentiated NG108-15 cells | 52.1 | Holding potential -70 mV | |

| Voltage-Gated Sodium Channels | Whole-cell patch clamp | Differentiated NG108-15 cells | 99.5 | Holding potential -100 mV | |

| NMDA Receptor | Electrophysiology | Not Specified | Not explicitly quantified | Antagonistic effects observed | |

| GABA-A Receptor | Whole-cell patch clamp | Not Specified | Not explicitly quantified | Modulatory effects observed |

Note: While this compound's antagonistic action on NMDA receptors and modulatory effects on GABA-A receptors are documented, specific IC50 and EC50 values were not available in the reviewed literature.

Signaling Pathways and Neuronal Effects

Muscarinic M1 Receptor Antagonism

This compound exhibits a high affinity for the M1 muscarinic acetylcholine receptor, acting as a competitive antagonist. In the central nervous system, M1 receptors are predominantly postsynaptic and are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can modulate neuronal excitability and synaptic plasticity.

References

Caramiphen's Interaction with Sigma-1 Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caramiphen, a compound historically recognized for its potent anticholinergic activity, particularly at the muscarinic M1 receptor, also exhibits a significant binding affinity for sigma receptors. This interaction, first identified in early pharmacological studies, suggests a broader and more complex pharmacological profile for this compound than initially understood. This technical guide provides an in-depth analysis of this compound's binding profile at the sigma-1 (σ₁) receptor, consolidating available data, outlining detailed experimental methodologies for its characterization, and visualizing the associated signaling pathways. Given the historical context of much of the research, this paper also addresses the nuances of the available binding data and the inferred functional activity of this compound at the σ₁ receptor.

Data Presentation: Quantitative Analysis of this compound's Binding Affinity

Quantitative data on the specific binding affinity of this compound for the sigma-1 receptor is limited in contemporary literature that clearly distinguishes between sigma receptor subtypes. An early and pivotal study by Hudkins and DeHaven-Hudkins (1991) established that this compound potently inhibits binding at sigma sites in the brain.[1] However, at the time of this research, the molecular distinction and selective pharmacology of sigma-1 and sigma-2 receptors were not as well-defined as they are today. Therefore, the reported affinity likely represents a composite interaction with the then-undifferentiated sigma receptor population.

For comparative purposes, the table below includes this compound's established affinity for the muscarinic M1 receptor, as this is well-documented. The affinity for sigma-1 receptors is presented qualitatively based on the available literature, highlighting the need for modern, subtype-selective binding assays to determine a precise Kᵢ or IC₅₀ value.

| Compound | Receptor | Tissue Source | Radioligand | Kᵢ (nM) | Reference |

| This compound | Muscarinic M1 | Rat Cortex | [³H]pirenzepine | 1.2 | Hudkins et al., 1993 |

| This compound | Sigma-1 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | Potent Inhibition (Specific Kᵢ not determined) | Hudkins & DeHaven-Hudkins, 1991[1] |

Inference on Functional Activity:

Experimental Protocols

To facilitate further research into this compound's sigma-1 binding profile, this section provides detailed methodologies for key experimental procedures.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Test Compound: this compound hydrochloride

-

Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist)

-

Membrane Preparation: Guinea pig brain or cell lines expressing recombinant human sigma-1 receptors (e.g., HEK293)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Haloperidol (10 µM)

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B)

-

Scintillation Cocktail and Counter

Procedure:

-

Membrane Preparation:

-

Homogenize guinea pig brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of membrane preparation (e.g., 50 µg of protein)

-

50 µL of --INVALID-LINK---Pentazocine at a final concentration close to its Kd (e.g., 5 nM)

-

100 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

-

Incubate the plate at 37°C for 150 minutes.

-

-

Filtration and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Neurite Outgrowth in PC12 Cells

This assay can be used to determine whether this compound acts as a sigma-1 receptor agonist or antagonist by measuring its effect on nerve growth factor (NGF)-induced neurite outgrowth, a process modulated by sigma-1 receptor ligands.

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

This compound hydrochloride

-

Known sigma-1 agonist (e.g., PRE-084)

-

Known sigma-1 antagonist (e.g., NE-100)

-

Poly-L-lysine coated cell culture plates

-

Microscope with imaging capabilities

Procedure:

-

Cell Culture and Plating:

-

Culture PC12 cells in standard conditions.

-

Plate the cells on poly-L-lysine coated plates at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Replace the culture medium with a low-serum medium.

-

Treat the cells with the following conditions:

-

Vehicle control

-

NGF alone (e.g., 50 ng/mL)

-

NGF + varying concentrations of this compound

-

NGF + PRE-084 (positive control for agonism)

-

NGF + NE-100 (positive control for antagonism)

-

NGF + PRE-084 + this compound (to test for antagonistic effects of this compound)

-

-

Incubate the cells for 48-72 hours.

-

-

Analysis of Neurite Outgrowth:

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter.

-

Alternatively, use automated image analysis software to measure total neurite length or the number of neurite branches.

-

-

Interpretation:

-

Agonist activity: If this compound potentiates NGF-induced neurite outgrowth, similar to PRE-084, it suggests agonist activity.

-

Antagonist activity: If this compound inhibits the potentiation of neurite outgrowth induced by a sigma-1 agonist like PRE-084, it suggests antagonist activity.

-

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway of the sigma-1 receptor at the endoplasmic reticulum (ER)-mitochondrion interface. Under basal conditions, the sigma-1 receptor is complexed with the chaperone protein BiP (Binding immunoglobulin Protein). Upon stimulation by an agonist, the sigma-1 receptor dissociates from BiP and can translocate to interact with and modulate various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R), thereby influencing intracellular calcium signaling.

Experimental Workflow for Characterizing this compound's Sigma-1 Binding

This diagram outlines the logical flow of experiments to fully characterize the binding profile of this compound at the sigma-1 receptor.

Conclusion

This compound demonstrates potent interaction with sigma receptors, a facet of its pharmacology that warrants further detailed investigation. While historical data confirms its binding, a precise, subtype-selective quantitative analysis of its affinity for the sigma-1 receptor is a necessary next step for the research community. Furthermore, the determination of its functional role as either an agonist or antagonist is critical for understanding its potential therapeutic applications beyond its established anticholinergic effects. The experimental protocols and conceptual frameworks provided in this whitepaper offer a clear path forward for researchers to elucidate the complete binding profile of this compound at the sigma-1 receptor, potentially unlocking new avenues for drug development and a deeper understanding of the interplay between the muscarinic and sigma receptor systems.

References

Caramiphen as a Non-Competitive NMDA Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caramiphen, traditionally known for its anticholinergic properties, has garnered significant interest for its neuroprotective and anticonvulsant effects. A key mechanism underlying these properties is its function as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of the core pharmacology of this compound's interaction with the NMDA receptor, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Core Mechanism of Action

N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[2] Non-competitive antagonists, like this compound, block the NMDA receptor ion channel from within, preventing the influx of ions such as Ca2+.[3][4] This "use-dependent" blockade means that the antagonist can only access its binding site when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine).[5] This mechanism allows for the modulation of excessive receptor activity without completely disrupting normal glutamatergic neurotransmission.

The molecular interaction likely involves a direct binding of this compound to a site within the ion channel of the NMDA receptor complex.

Quantitative Data

While specific radioligand binding affinity studies determining the Ki or IC50 values for this compound at the NMDA receptor are not extensively available in public literature, electrophysiological studies have provided quantitative data on its inhibitory effects on NMDA receptor-mediated currents.

| Parameter | Value | Experimental System | Notes |

| Inhibition of NMDA-evoked currents | Dose-dependent reduction | Whole-cell recordings from principal neurons in the basolateral amygdala (BLA) of in vitro brain slices. | Postsynaptic currents were evoked by puff-application of NMDA. |

| Effective Concentrations | 100 µM, 300 µM, 1 mM | Whole-cell recordings in BLA neurons. | These concentrations demonstrated a clear reduction in NMDA-evoked currents. |

Experimental Protocols

Radioligand Binding Assay (Generalized Protocol)

While a specific protocol for this compound has not been detailed in the reviewed literature, a standard competitive radioligand binding assay to determine its affinity for the non-competitive binding site within the NMDA receptor channel would follow this general procedure. This type of assay is fundamental for quantifying the affinity of a compound for its target receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

Materials:

-

Radioligand: [³H]MK-801 (a high-affinity non-competitive NMDA receptor antagonist).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known non-competitive antagonist (e.g., unlabeled MK-801 or phencyclidine).

-

Membrane Preparation: Synaptosomal membranes prepared from rat cerebral cortex.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Liquid scintillation counter, cell harvester, 96-well plates.

Procedure:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the synaptosomal membrane fraction. The final pellet is resuspended in assay buffer, and protein concentration is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions:

-

Total Binding: Membrane preparation + [³H]MK-801.

-

Non-specific Binding: Membrane preparation + [³H]MK-801 + high concentration of unlabeled MK-801.

-

This compound Competition: Membrane preparation + [³H]MK-801 + varying concentrations of this compound.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is based on the methodology used to demonstrate this compound's dose-dependent inhibition of NMDA-evoked currents.

Objective: To measure the effect of this compound on NMDA receptor-mediated currents in individual neurons.

Preparation:

-

Brain Slices: Coronal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., basolateral amygdala) are prepared from rats.

-

Artificial Cerebrospinal Fluid (aCSF): Slices are maintained in oxygenated aCSF.

-

Recording Pipettes: Glass micropipettes are pulled and filled with an internal solution containing appropriate ions and buffers.

Procedure:

-

Slice Placement: A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Cell Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-Cell Configuration: A recording pipette is brought into contact with a neuron, and a high-resistance seal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for the control and measurement of the cell's membrane potential and currents.

-

NMDA Current Evocation: NMDA is applied locally to the neuron's dendrites via a puff pipette to evoke an inward current mediated by NMDA receptors. To facilitate this, the aCSF typically contains a low concentration of Mg2+ to relieve the voltage-dependent block of the NMDA receptor channel.

-

This compound Application: After establishing a stable baseline of NMDA-evoked currents, this compound at various concentrations (e.g., 100 µM, 300 µM, 1 mM) is bath-applied to the slice.

-

Data Acquisition: NMDA-evoked currents are recorded before, during, and after the application of this compound.

-

Data Analysis: The amplitude of the NMDA-evoked currents in the presence of this compound is compared to the baseline amplitude to determine the percentage of inhibition at each concentration.

Signaling Pathways and Visualizations

The non-competitive antagonism of NMDA receptors by this compound initiates a cascade of intracellular events by modulating Ca2+ influx. While the direct downstream effects of this compound have not been extensively studied, the general signaling pathways associated with NMDA receptor function are well-established.

Upon activation by glutamate and a co-agonist, the NMDA receptor channel opens, allowing Ca2+ to enter the neuron. This influx of Ca2+ acts as a critical second messenger, activating several downstream signaling molecules. Key among these are Calcineurin (a phosphatase) and Calcium/calmodulin-dependent protein kinase II (CaMKII). These enzymes, in turn, regulate the activity of transcription factors such as the cAMP response element-binding protein (CREB), which is crucial for the expression of genes involved in synaptic plasticity and cell survival. By blocking this initial Ca2+ influx, this compound is hypothesized to prevent the overactivation of these downstream pathways, thereby mitigating excitotoxicity.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Neurochemical and electrophysiological studies on FR115427, a novel non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Caramiphen's Cholinergic Conundrum: A Technical Dissection of its Anticholinergic and Antimuscarinic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen, a compound with a rich pharmacological history, is often broadly categorized as an "anticholinergic" agent. However, this classification belies a more nuanced interaction with the cholinergic nervous system. This technical guide provides an in-depth exploration of the distinction between this compound's anticholinergic and more specific antimuscarinic effects. Through a comprehensive review of available quantitative data, detailed experimental protocols, and elucidation of relevant signaling pathways, this document aims to equip researchers and drug development professionals with a precise understanding of this compound's mechanism of action at cholinergic receptors. This clarity is paramount for targeted drug design, accurate interpretation of experimental results, and the development of novel therapeutics with improved selectivity and reduced off-target effects.

Introduction: Deconstructing "Anticholinergic"

The term "anticholinergic" is a broad descriptor for ligands that antagonize the action of acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system and a key player in the central nervous system and neuromuscular junctions.[1] Cholinergic receptors are fundamentally divided into two main classes: muscarinic and nicotinic receptors.[2] While often used interchangeably, "anticholinergic" and "antimuscarinic" are not synonymous. An antimuscarinic agent specifically blocks the action of ACh at muscarinic receptors, a family of G-protein coupled receptors (GPCRs).[3] In contrast, a true anticholinergic agent would theoretically antagonize both muscarinic and nicotinic receptors, the latter being ligand-gated ion channels.[4] This distinction is critical in pharmacology, as the physiological effects of blocking these two receptor types are vastly different.

This compound has been utilized for its therapeutic effects in conditions such as Parkinson's disease and as a cough suppressant.[5] Its clinical profile suggests a significant impact on the cholinergic system. This guide will systematically dissect the available evidence to delineate the specific nature of this compound's interaction with both muscarinic and nicotinic receptors, thereby clarifying its pharmacological classification.

Quantitative Analysis of this compound's Receptor Interactions

The cornerstone of understanding a drug's mechanism of action lies in the quantitative assessment of its binding affinity and functional potency at its molecular targets. The following tables summarize the available data for this compound's interaction with cholinergic and other relevant receptors.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| M1 | [³H]pirenzepine | Rat Cortex | 1.2 | |

| M2 | --INVALID-LINK---quinuclidinyl benzilate | Rat Heart | 32.4 | |

| M3 | [³H]N-methylscopolamine | Rat Submaxillary Gland | 7.2 |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

The data clearly demonstrates that this compound is a potent antagonist at muscarinic receptors, with a notable selectivity for the M1 subtype. It exhibits a 27-fold greater preference for M1 over M2 receptors and a 6-fold preference for M1 over M3 receptors.

Table 2: Functional Antagonism of Nicotinic Receptors by this compound

| Assay | Species | ED₅₀ (mg/kg) | Properties | Reference |

| Nicotine-induced convulsion | Mice | 7.8 | Competitive and Non-competitive |

ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population.

Table 3: this compound's Interaction with Other Neurotransmitter Receptors

| Receptor/Channel | Effect | Quantitative Data | Reference |

| NMDA Receptor | Antagonism | Reduces NMDA-evoked currents | |

| GABA-A Receptor | Positive Allosteric Modulation | Facilitates GABA-evoked currents | |

| Sigma-1 Receptor | Binding | Potently inhibits binding |

This compound's pharmacological profile extends beyond the cholinergic system, with notable interactions with NMDA, GABA-A, and sigma-1 receptors. These interactions likely contribute to its anticonvulsant and other neuroprotective properties.

Experimental Protocols

A thorough understanding of the methodologies used to generate the quantitative data is essential for critical evaluation and replication of findings.

Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic receptor subtypes.

General Protocol (based on Hudkins et al., 1993):

-

Tissue Preparation:

-

Rat cortex (for M1), heart (for M2), and submaxillary glands (for M3) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Competition Binding Assay:

-

A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).

-

M1 Receptors: [³H]pirenzepine

-

M2 Receptors: --INVALID-LINK---quinuclidinyl benzilate

-

M3 Receptors: [³H]N-methylscopolamine

-

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive antagonist (e.g., atropine).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.

-

-

Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

In Vivo Assay for Anti-Nicotinic Activity

Objective: To assess the functional antagonism of nicotine-induced effects by this compound.

General Protocol (based on Ni et al., 1996):

-

Animal Model: Male mice are used for the study.

-

Drug Administration:

-

This compound is administered intraperitoneally (i.p.) at various doses.

-

After a predetermined time (e.g., 30 minutes), nicotine is administered intravenously (i.v.).

-

-

Observation: The mice are observed for the occurrence of convulsions.

-

Data Analysis:

-

The dose of this compound that prevents nicotine-induced convulsions in 50% of the animals (ED₅₀) is calculated using a probit analysis or similar statistical method.

-

To determine the nature of the antagonism (competitive vs. non-competitive), dose-response curves for nicotine-induced convulsions are generated in the presence of different fixed doses of this compound. A parallel shift in the dose-response curve suggests competitive antagonism, while a decrease in the maximal effect suggests non-competitive antagonism.

-

Signaling Pathways and Logical Relationships

Visualizing the complex interplay of signaling cascades and the logical distinction between anticholinergic and antimuscarinic effects is crucial for a comprehensive understanding.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are GPCRs that, upon activation by acetylcholine, initiate intracellular signaling cascades through different G proteins. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Figure 1: Signaling pathways of muscarinic acetylcholine receptors.

Nicotinic Acetylcholine Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release.

Figure 2: Signaling pathway of nicotinic acetylcholine receptors.

Logical Relationship: Anticholinergic vs. Antimuscarinic

The following diagram illustrates the hierarchical relationship between the terms "anticholinergic" and "antimuscarinic" and situates this compound's known activities within this framework.

Figure 3: this compound's place in the cholinergic antagonist landscape.

Discussion: A More Precise Pharmacological Profile

The evidence presented provides a clear distinction between this compound's antimuscarinic and broader anticholinergic effects. Its high affinity and selectivity for the M1 muscarinic receptor subtype firmly establish it as a potent antimuscarinic agent. This M1 selectivity is of particular interest in the context of central nervous system disorders, as M1 receptors are highly expressed in the cortex and hippocampus and are involved in cognitive processes.

The term "anticholinergic" can be considered appropriate for this compound, but with the important caveat that its effects on nicotinic receptors are less well-characterized in terms of direct binding affinity. The functional data demonstrating antagonism of nicotine-induced convulsions are significant and suggest that this compound does possess anti-nicotinic properties. However, without specific Kᵢ or IC₅₀ values for nicotinic receptor subtypes, the potency of this interaction relative to its potent antimuscarinic activity remains to be fully elucidated.

Therefore, for the sake of pharmacological precision, it is most accurate to describe this compound as a potent, M1-selective muscarinic antagonist with additional anti-nicotinic, NMDA receptor antagonist, and GABA-A receptor modulating properties. This comprehensive description avoids the ambiguity of the general "anticholinergic" label and provides a more complete picture of its complex mechanism of action.

Conclusion

This technical guide has systematically differentiated this compound's anticholinergic and antimuscarinic effects by presenting quantitative data, detailing experimental methodologies, and illustrating the relevant signaling and logical frameworks. The key takeaways are:

-

This compound is a potent and selective antagonist of M1 muscarinic receptors.

-

This compound also exhibits functional antagonism at nicotinic receptors, though direct binding affinity data is limited.

-

The term "antimuscarinic" is a precise descriptor of its primary action at muscarinic receptors, while "anticholinergic" is a broader term that encompasses its effects at both muscarinic and nicotinic receptors.

-

This compound's pharmacological profile is further complicated and enriched by its interactions with NMDA, GABA-A, and sigma-1 receptors.

For researchers and drug development professionals, this level of detail is crucial. A nuanced understanding of this compound's pharmacology can inform the design of more selective M1 antagonists for cognitive disorders, aid in the interpretation of preclinical and clinical data, and guide the development of novel therapeutics that leverage its multifaceted mechanism of action while minimizing unwanted side effects. Future research should focus on obtaining quantitative binding data for this compound at various nicotinic receptor subtypes to complete our understanding of its cholinergic pharmacology.

References

- 1. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound, iodothis compound and nitrothis compound are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Caramiphen Free Base vs. Hydrochloride Salt: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen, a compound with a rich pharmacological profile, is utilized in research as both a muscarinic acetylcholine receptor antagonist and an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides an in-depth comparison of this compound free base and its hydrochloride (HCl) salt, offering critical information for researchers to make informed decisions on the selection and use of the appropriate form for their specific experimental needs. This document outlines the physicochemical properties, stability considerations, and detailed experimental protocols for the characterization and use of both forms of this compound.

Introduction

This compound is a versatile pharmacological tool employed in a variety of research areas, including neuropharmacology and respiratory studies. It is commercially available in two primary forms: the free base and the hydrochloride salt. The choice between these forms can significantly impact experimental outcomes due to differences in their physicochemical properties, such as solubility and stability. This guide aims to provide a comprehensive overview to aid researchers in navigating these considerations.

Physicochemical Properties

The fundamental differences between this compound free base and its hydrochloride salt lie in their chemical structure and resulting physical properties. The hydrochloride salt is formed by the reaction of the basic free base with hydrochloric acid. This conversion alters key parameters that are critical for experimental design.[1]

| Property | This compound Free Base | This compound Hydrochloride Salt |

| CAS Number | 77-22-5[2] | 125-85-9[3][4] |

| Molecular Formula | C18H27NO2 | C18H28ClNO2 |

| Molecular Weight | 289.4 g/mol | 325.88 g/mol |

| Appearance | - | White to beige powder |

| Boiling Point | 112-115 °C at 0.07 Torr | - |

| Melting Point | - | 145-146 °C |

| Aqueous Solubility | Not explicitly found | ≥5 mg/mL / Predicted: 0.0437 mg/mL |

| Storage Temperature | - | 2-8°C |

Note on Solubility: There is a discrepancy in the reported aqueous solubility of this compound hydrochloride. While a vendor datasheet indicates a solubility of ≥5 mg/mL, a predicted value from another source is significantly lower at 0.0437 mg/mL. Researchers should empirically determine the solubility in their specific experimental buffer and conditions. The ethanedisulfonate salt of this compound has been reported to be more soluble in water than the hydrochloride salt.

Stability and Handling

In general, the hydrochloride salt of an amine-containing compound like this compound is chemically more stable than its free base form. The protonation of the amine group in the salt form reduces its susceptibility to oxidation.

This compound Free Base:

-

Stability: Potentially less stable than the hydrochloride salt, particularly in solution, due to the presence of a reactive free amine group.

-

Handling: Care should be taken to avoid prolonged exposure to air and light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

This compound Hydrochloride Salt:

-

Stability: Generally more stable and has a longer shelf-life. It is less prone to degradation by oxidation.

-

Handling: Standard laboratory handling procedures are typically sufficient. It should be stored in a cool, dry place.

Experimental Considerations: Choosing the Right Form

The choice between the free base and the hydrochloride salt depends primarily on the requirements of the specific experiment.

-

Aqueous-Based Assays: For most in vitro experiments conducted in aqueous buffers (e.g., cell-based assays, receptor binding assays), the hydrochloride salt is the preferred form due to its higher aqueous solubility.

-

Organic Solvent-Based Assays or Synthesis: The free base may be more suitable for applications requiring high solubility in non-polar organic solvents or for use as a reactant in chemical syntheses.

-

pH Considerations: The hydrochloride salt will form a slightly acidic solution when dissolved in unbuffered water. This is an important consideration for pH-sensitive assays. The use of a buffered solution is highly recommended to maintain a stable pH.

Experimental Protocols

Preparation of Stock Solutions

For this compound Hydrochloride:

-

Accurately weigh the desired amount of this compound hydrochloride powder.

-

Dissolve the powder in a suitable solvent. For aqueous-based assays, sterile, deionized water or a buffer such as PBS or Tris is recommended. For cellular assays, sterile cell culture medium can be used.

-

To aid dissolution, gentle warming or sonication may be applied.

-

Filter-sterilize the solution using a 0.22 µm syringe filter for cell-based assays.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

For this compound Free Base:

-

Accurately weigh the desired amount of this compound free base.

-

Dissolve in a minimal amount of a suitable organic solvent such as DMSO or ethanol.

-

For aqueous-based assays, this organic stock solution can then be serially diluted in the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

-

Store the stock solution at -20°C or -80°C.

Conversion of this compound Hydrochloride to Free Base

This protocol is for researchers who have the hydrochloride salt and require the free base for their experiments.

-

Dissolve the this compound hydrochloride in deionized water.

-

Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃), dropwise while stirring.

-

Monitor the pH of the solution. Continue adding the base until the pH is approximately 9-10.

-

The free base will precipitate out of the aqueous solution.

-

Extract the free base using a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

-

Separate the organic layer and wash it with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound free base.

Muscarinic Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound (as the hydrochloride salt) for muscarinic acetylcholine receptors.

-

Membrane Preparation:

-

Use cell membranes from a cell line stably expressing the desired human muscarinic receptor subtype (M1-M5) or tissue homogenates known to express the receptor.

-

Homogenize the cells or tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration close to its Kd.

-

A range of concentrations of this compound hydrochloride.

-

The membrane preparation (typically 20-50 µg of protein per well).

-

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) instead of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

NMDA Receptor Antagonism Assay using ³HMK-801 Binding

This assay indirectly measures the antagonist activity of this compound at the NMDA receptor by observing its effect on the binding of the channel blocker --INVALID-LINK--MK-801.

-

Membrane Preparation:

-

Prepare cortical or hippocampal membranes from rodent brain tissue as described in the muscarinic receptor binding assay protocol.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of --INVALID-LINK--MK-801 (e.g., 1-5 nM).

-

Saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to activate the receptor.

-

A range of concentrations of this compound hydrochloride.

-

The membrane preparation.

-

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of a known non-competitive NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801 or 100 µM phencyclidine).

-

Incubate the plate at room temperature for an extended period (e.g., 2-4 hours) to allow --INVALID-LINK--MK-801 to reach equilibrium.

-

-

Filtration and Counting:

-

Follow the same procedure as described for the muscarinic receptor binding assay.

-

-

Data Analysis:

-

Calculate and plot the specific binding of --INVALID-LINK--MK-801 as a function of the this compound concentration.

-

Determine the IC₅₀ and Ki values as described previously. An increase in the binding of --INVALID-LINK--MK-801 in the presence of this compound would suggest a positive allosteric modulatory effect, while a decrease would indicate a negative modulatory or channel-blocking effect.

-

Signaling Pathways

This compound exerts its effects through the modulation of several key signaling pathways.

Muscarinic Acetylcholine Receptor Signaling

As an antagonist, this compound blocks the binding of the endogenous agonist acetylcholine (ACh) to muscarinic receptors (primarily M1, M2, and M4 subtypes). This inhibits the activation of downstream G-protein signaling cascades.

NMDA Receptor Signaling

This compound acts as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate receptor. By blocking the ion channel, it prevents the influx of Ca²⁺, which is a critical step in excitatory neurotransmission and synaptic plasticity.

Conclusion

The choice between this compound free base and its hydrochloride salt is a critical decision in experimental design. The hydrochloride salt is generally recommended for aqueous-based in vitro studies due to its enhanced solubility and stability. The free base may be advantageous for specific applications requiring solubility in organic solvents or for chemical modification. Researchers should carefully consider the physicochemical properties and handling requirements of each form to ensure the reliability and reproducibility of their results. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for the effective use of this compound in research.

References

Caramiphen: A Comprehensive Analysis for Therapeutic Target Databases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caramiphen is a synthetic small molecule that has been historically utilized for its anticholinergic and antitussive properties.[1][2] Initially developed for the management of Parkinson's disease, its therapeutic applications have also extended to symptomatic relief of cough and nasal congestion.[1][2] More recent research has unveiled a more complex pharmacological profile, revealing its activity as a potent anticonvulsant and its interaction with multiple molecular targets beyond the cholinergic system.[3] This technical guide provides a detailed overview of this compound's entries in therapeutic target databases, summarizing quantitative data, outlining experimental protocols for target validation, and visualizing its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Therapeutic Targets and Quantitative Data

This compound's therapeutic and off-target effects are mediated through its interaction with several key proteins. The following tables summarize the available quantitative data on its binding affinity and functional activity at these targets.

Muscarinic Acetylcholine Receptors

This compound is a well-established antagonist of muscarinic acetylcholine receptors, with a notable preference for the M1 subtype. This anticholinergic activity is central to its use in Parkinson's disease and as an antitussive.

| Target | Organism | Assay Type | Ligand | Ki (nM) | Reference |

| Muscarinic Acetylcholine Receptor M1 | Rat (Cortex) | Radioligand Binding | [3H]pirenzepine | 1.2 | |

| Muscarinic Acetylcholine Receptor M2 | Rat (Heart) | Radioligand Binding | --INVALID-LINK---quinuclidinyl benzilate | 32.4 | |

| Muscarinic Acetylcholine Receptor M3 | Rat (Submaxillary Gland) | Radioligand Binding | [3H]N-methylscopolamine | 7.2 |

Sigma Receptors

This compound also exhibits high affinity for sigma receptors, particularly the sigma-1 subtype. This interaction is thought to contribute to its anticonvulsant properties.

| Target | Organism | Assay Type | IC50 (nM) | Reference |

| Sigma-1 Receptor | Guinea Pig (Brain) | Radioligand Binding | 25 |

Other Neuromodulatory Targets

Beyond its primary targets, this compound has been shown to modulate the activity of NMDA and GABA-A receptors, which likely plays a significant role in its neuroprotective and anticonvulsant effects.

| Target | Effect | Concentration | Experimental System | Reference |

| NMDA Receptor | Antagonism (reduction of NMDA-evoked currents) | 100 µM, 300 µM, 1 mM | Whole-cell patch-clamp recordings in rat basolateral amygdala slices | |

| GABA-A Receptor | Facilitation of GABA-evoked currents | 100 µM, 300 µM | Whole-cell patch-clamp recordings in rat basolateral amygdala slices | |

| GABA-A Receptor | Depression of GABA-evoked currents | 1 mM | Whole-cell patch-clamp recordings in rat basolateral amygdala slices |

Experimental Protocols

The quantitative data presented above were generated using specific experimental methodologies. This section provides a detailed description of the key protocols employed in the characterization of this compound's therapeutic targets.

Radioligand Binding Assays for Muscarinic Receptors

These assays were performed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

1. Tissue Preparation:

-

M1 Receptor: Cerebral cortex from male Sprague-Dawley rats was homogenized in ice-cold 50 mM sodium-potassium phosphate buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed and resuspended in the same buffer.

-

M2 Receptor: Hearts from male Sprague-Dawley rats were dissected and homogenized. The membrane fraction was prepared by differential centrifugation.

-

M3 Receptor: Submaxillary glands from male Sprague-Dawley rats were homogenized, and the membrane fraction was isolated.

2. Binding Assay:

-

The membrane preparations were incubated with a specific radioligand ([3H]pirenzepine for M1, --INVALID-LINK---quinuclidinyl benzilate for M2, and [3H]N-methylscopolamine for M3) and varying concentrations of this compound.

-

Incubations were carried out at 25°C for 60 minutes in a final volume of 1 ml.

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

The filters were washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

-

The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

The IC50 values were determined by non-linear regression analysis of the competition binding data.

-

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Below is a workflow diagram for the radioligand binding assay.

Whole-Cell Patch-Clamp Recordings for NMDA and GABA-A Receptors

This electrophysiological technique was used to investigate the functional effects of this compound on NMDA and GABA-A receptor-mediated currents in brain slices.

1. Brain Slice Preparation:

-

Male Sprague-Dawley rats were anesthetized and decapitated.

-

The brain was rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Coronal slices (400 µm thick) containing the basolateral amygdala (BLA) were prepared using a vibratome.

-

Slices were allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Whole-cell patch-clamp recordings were obtained from pyramidal-like neurons in the BLA using glass micropipettes filled with an internal solution.

-

NMDA- or GABA-evoked currents were elicited by local puff application of the respective agonist onto the recorded neuron.

-

This compound was bath-applied at various concentrations to determine its effect on the agonist-evoked currents.

3. Data Acquisition and Analysis:

-

Currents were recorded using a patch-clamp amplifier, filtered, and digitized.

-

The peak amplitude of the agonist-evoked currents was measured before and after the application of this compound.

-

The percentage of inhibition or potentiation of the currents by this compound was calculated.

The following diagram illustrates the experimental setup.

References

The Neuroprotective Potential of Caramiphen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen, a compound historically recognized for its anticholinergic and antitussive properties, is emerging as a significant subject of neuropharmacological research due to its potential neuroprotective effects. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. The primary neuroprotective activities of this compound are attributed to its modulation of key neurotransmitter systems, including its roles as an N-methyl-D-aspartate (NMDA) receptor antagonist and a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. Furthermore, its interactions with muscarinic and sigma receptors contribute to its complex pharmacological profile. This document synthesizes the available data on its efficacy in models of neurotoxicity and explores its therapeutic potential in various neurodegenerative conditions. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further investigation into this promising neuroprotective agent.

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. The pathological hallmark of these conditions is the progressive loss of neuronal structure and function. A key strategy in the development of novel therapeutics is the identification of compounds with neuroprotective properties that can mitigate or prevent neuronal damage. This compound has demonstrated significant neuroprotective efficacy in preclinical models, primarily in the context of nerve agent-induced neurotoxicity.[1][2] Its multifaceted mechanism of action, targeting critical pathways involved in excitotoxicity and neuronal inhibition, suggests a broader therapeutic potential that warrants further investigation.

Mechanisms of Neuroprotective Action

This compound's neuroprotective effects are primarily mediated through its interaction with several key receptor systems in the central nervous system.

NMDA Receptor Antagonism

Excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate leads to an influx of calcium ions, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This compound has been shown to be an antagonist of the NMDA receptor, thereby inhibiting this excitotoxic pathway. This antagonism is a critical component of its neuroprotective and anticonvulsant properties.[1][3]

Modulation of GABAergic Inhibition

The GABAergic system is the primary inhibitory neurotransmitter system in the brain. Enhancement of GABAergic signaling can counteract excessive neuronal excitation. This compound has been demonstrated to facilitate GABA-evoked currents at lower concentrations, suggesting a positive allosteric modulatory effect on GABA-A receptors.[1] This potentiation of inhibitory neurotransmission contributes to its anticonvulsant and neuroprotective capabilities.

Muscarinic Receptor Antagonism

This compound is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor. While its anticholinergic properties have been traditionally associated with its other therapeutic uses, this activity may also play a role in its neuroprotective profile, particularly in conditions where cholinergic dysregulation is implicated.

Interaction with Sigma-1 Receptors

This compound has been shown to interact with sigma-1 receptors. The sigma-1 receptor is a unique intracellular chaperone protein that modulates calcium signaling and has been implicated in neuroprotection. While the precise functional consequences of this compound's binding to the sigma-1 receptor are still under investigation, this interaction presents another potential avenue through which it may exert its neuroprotective effects.

Quantitative Data on this compound's Bioactivity

The following tables summarize the available quantitative data on this compound's interaction with its primary molecular targets.

| Target Receptor | Parameter | Value | Species | Assay Type | Reference |

| Muscarinic M1 Receptor | Ki | 1.2 nM | Rat | Radioligand Binding | |

| Muscarinic M2 Receptor | Ki | 32.4 nM (approx. 27-fold less than M1) | Rat | Radioligand Binding | |

| Muscarinic M3 Receptor | Ki | 7.2 nM (approx. 6-fold less than M1) | Rat | Radioligand Binding |

Table 1: Muscarinic Receptor Binding Affinities of this compound. This table presents the equilibrium dissociation constants (Ki) of this compound for different muscarinic receptor subtypes, highlighting its selectivity for the M1 receptor.

| Concentration | Effect on NMDA-evoked Currents | Effect on GABA-evoked Currents | Species | Brain Region | Reference |

| 100 µM | Reduction | Facilitation (13 ± 2% increase) | Rat | Basolateral Amygdala | |

| 300 µM | Reduction | Facilitation (29 ± 4% increase) | Rat | Basolateral Amygdala | |

| 1 mM | Reduction | Depression (15 ± 3% reduction) | Rat | Basolateral Amygdala |

Table 2: Dose-Dependent Effects of this compound on NMDA and GABA-Evoked Currents. This table details the modulatory effects of different concentrations of this compound on postsynaptic currents mediated by NMDA and GABA receptors in the basolateral amygdala of rats.

Signaling Pathways

The neuroprotective mechanisms of this compound involve the modulation of critical signaling pathways that regulate neuronal excitability and survival.

Figure 1: this compound's antagonism of the NMDA receptor pathway.

Figure 2: this compound's potentiation of the GABA-A receptor pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the neuroprotective properties of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents through NMDA and GABA receptors in individual neurons, allowing for the direct assessment of this compound's modulatory effects.

Objective: To record NMDA- and GABA-evoked postsynaptic currents from pyramidal neurons in the basolateral amygdala (BLA) and determine the effect of this compound application.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Solutions: Artificial cerebrospinal fluid (aCSF), intracellular solution (K-Gluconate based), NMDA, GABA, and this compound solutions of varying concentrations.

-

Equipment: Vibratome for brain slicing, recording chamber, micromanipulators, patch-clamp amplifier, data acquisition system, and borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Brain Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut coronal brain slices (e.g., 300-400 µm thick) containing the BLA using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Place a single brain slice in the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Under visual guidance, approach a pyramidal neuron in the BLA with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the neuron at a holding potential of -70 mV.

-

Locally apply NMDA or GABA via a puff pipette to evoke postsynaptic currents.

-

Record baseline currents.

-

Bath-apply this compound at various concentrations and record the evoked currents again.

-

Wash out the drug and record the recovery of the currents.

-

-

Analysis:

-

Measure the peak amplitude of the evoked currents before, during, and after this compound application.

-

Calculate the percentage of inhibition or potentiation of the currents by this compound.

-

References

- 1. This compound, iodothis compound and nitrothis compound are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. Neuroprotective efficacy of this compound against soman and mechanisms of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

Caramiphen's Anticonvulsant Profile: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticonvulsant properties of caramiphen as demonstrated in key preclinical models. This compound, a compound historically recognized as a muscarinic antagonist, has shown significant potential as an anticonvulsant, exhibiting efficacy in various seizure models and demonstrating a multi-faceted mechanism of action. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its pharmacological pathways to support further research and development.

Core Anticonvulsant Activity: Data Summary

This compound has demonstrated notable anticonvulsant effects across multiple preclinical seizure models. The following tables summarize the key quantitative findings from these studies, offering a comparative overview of its potency and efficacy.

Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model

| Species | Administration Route | ED₅₀ (mg/kg) | Potency Comparison | Reference |

| Rat | Not Specified | ~8.45 (estimated) | Nearly twice as potent as diphenylhydantoin | [1] |

Note: The ED₅₀ for this compound is estimated based on the reported potency relative to diphenylhydantoin's ED₅₀ of 16.9 mg/kg in the same model.[1][2]

Table 2: Efficacy of this compound in the Soman-Induced Seizure Model

| Species | Administration Route | Dose (mg/kg) | Effect on Seizure Activity | Reference |

| Rat | Intramuscular (i.m.) | 20 | Reduced initial seizure duration | [3] |

| Rat | Intramuscular (i.m.) | 50 | Used in combination with tezampanel for neuroprotection | [4] |

| Rat | Intramuscular (i.m.) | 100 | More effective at reducing seizure duration than 20 mg/kg |

Mechanism of Action: A Multi-Target Approach

This compound's anticonvulsant effects are attributed to its interaction with multiple neurotransmitter systems, primarily involving glutamatergic and GABAergic pathways.

NMDA Receptor Antagonism

This compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This action is believed to contribute significantly to its anticonvulsant and neuroprotective properties.

GABA-A Receptor Modulation

The compound also exhibits a bidirectional effect on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation of inhibitory pathways further supports its ability to suppress seizure activity.

The following diagram illustrates the proposed signaling pathways involved in this compound's mechanism of action.

References

- 1. This compound: a non-opioid antitussive with potent anticonvulsant properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The anticholinergic and antiglutamatergic drug this compound reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparing the Antiseizure and Neuroprotective Efficacy of LY293558, Diazepam, this compound, and LY293558-Caramiphen Combination against Soman in a Rat Model Relevant to the Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Caramiphen in the Historical Research of Parkinson's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prior to the advent of levodopa, the therapeutic landscape for Parkinson's disease was dominated by centrally acting anticholinergic agents. Among these, caramiphen, a synthetic antimuscarinic compound, played a significant role in the symptomatic management of the disease. This technical guide provides an in-depth analysis of the historical role of this compound in Parkinson's disease research. It details the early understanding of its mechanism of action, summarizes available quantitative data from historical clinical evaluations, and outlines the experimental protocols used in preclinical assessments. This paper serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the evolution of Parkinson's disease pharmacotherapy and the foundational principles of targeting the cholinergic system in movement disorders.

Introduction: The Anticholinergic Era in Parkinson's Disease

The history of Parkinson's disease treatment is deeply rooted in the empirical observation of the effects of belladonna alkaloids, which possess potent anticholinergic properties.[1] For nearly a century after James Parkinson's initial description of the "shaking palsy" in 1817, these naturally derived substances were the only available, albeit modestly effective, treatment.[1] The mid-20th century marked a significant advancement with the development of synthetic anticholinergic drugs, which offered a more refined and targeted approach to managing the motor symptoms of the disease. This compound emerged during this era as one of the key synthetic agents explored for its therapeutic potential in parkinsonism. These early synthetic anticholinergics represented the first generation of targeted pharmacotherapy for Parkinson's disease, paving the way for the later development of dopaminergic therapies.

Mechanism of Action: The Cholinergic-Dopaminergic Imbalance Hypothesis

The therapeutic rationale for using this compound and other anticholinergic drugs in Parkinson's disease was based on the prevailing hypothesis of a neurochemical imbalance in the basal ganglia. Historically, it was understood that a functional equilibrium between the excitatory neurotransmitter acetylcholine and the inhibitory neurotransmitter dopamine was crucial for the smooth execution of motor functions. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system within the striatum.[2] This cholinergic dominance was believed to contribute significantly to the cardinal motor symptoms of tremor, rigidity, and bradykinesia.[2]

This compound, as a centrally acting antimuscarinic agent, was thought to restore this balance by blocking muscarinic acetylcholine receptors in the striatum. This action would theoretically reduce the excessive cholinergic signaling, thereby alleviating the motor deficits.

References

Methodological & Application

Caramiphen Hydrochloride: Solubility Profile and Protocols for In Vitro Studies

Application Note

Introduction

Caramiphen hydrochloride is a compound of significant interest in pharmacological research due to its multifaceted mechanism of action. It is recognized primarily as a muscarinic acetylcholine receptor antagonist, with a notable selectivity for the M1 subtype.[1] Additionally, it exhibits properties as an NMDA receptor antagonist and an inhibitor of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3][4] These characteristics make it a valuable tool for investigating a range of physiological and pathological processes, including its potential as a neuroprotective agent and for its antitussive properties.[4] A thorough understanding of its solubility in common laboratory solvents is paramount for the design and execution of reliable in vitro experiments. This document provides a comprehensive overview of the solubility of this compound hydrochloride and detailed protocols for its use in research settings.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₇NO₂ · HCl |

| Molecular Weight | 325.87 g/mol |

| CAS Number | 125-85-9 |

| Appearance | White to beige powder |

Solubility Data

This compound hydrochloride, a salt, is generally soluble in polar solvents. The following table summarizes its solubility in dimethyl sulfoxide (DMSO) and water, two of the most common solvents for preparing stock solutions in biological research.

| Solvent | Reported Solubility | Citations |

| DMSO | ≥5 mg/mL, >20 mg/mL, ≥15 mg/mL | |

| Water | >20 mg/mL, ≥5 mg/mL |

Note: Solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvent.

Experimental Protocols